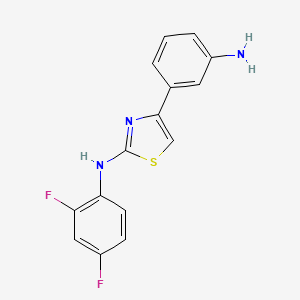

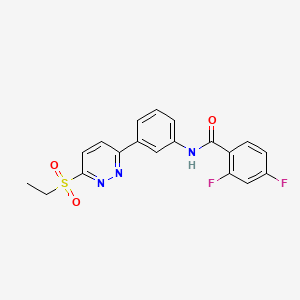

4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine, also known as AD4, is a small molecule drug that has been gaining attention in the scientific community for its potential therapeutic applications. AD4 belongs to the class of thiazole compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Thiazole derivatives, including compounds structurally related to "4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine," have been studied for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations indicate their potential as effective inhibitors against the corrosion of metals such as iron. The binding energies on metal surfaces suggest a strong interaction between these molecules and the metal, supporting their application in corrosion protection (Kaya et al., 2016).

Antimicrobial Activity

Aminothiazole derivatives have shown diverse biological applications, including antimicrobial properties. Synthesis and characterization of such compounds reveal their potential in forming poly chain structures due to intra-molecular hydrogen bonding, which could contribute to their biological activity. Computational studies support these findings, indicating a potential for bioactivity based on global reactivity parameters obtained from frontier molecular orbitals (Adeel et al., 2017).

Synthetic Organic Chemistry

In synthetic organic chemistry, thiazole compounds, including those related to "4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine," are of interest for developing corrosion inhibitors for metals like copper. Their synthesis and the study of their inhibition ability, supported by potentiodynamic polarization and electrochemical impedance spectroscopy, among other methods, highlight their significance in materials chemistry and corrosion science (Farahati et al., 2019).

Molecular Electronics

The study of aminothiazole derivatives extends into the exploration of their electronic and spectroscopic properties. These compounds exhibit notable behaviors in molecular electronics and photophysical applications. The analysis includes density functional theory (DFT) calculations to understand their optimized geometry, electronic properties, and potential as molecular electronic components (Kubba & Rahim, 2018).

Materials Science

In materials science, the synthesis and characterization of thiazole derivatives open pathways to novel applications. These compounds, through their structural and functional diversity, contribute to the development of new materials with potential uses in various industries, from corrosion inhibitors to antimicrobial agents and beyond. Their molecular and electronic structure investigations provide insights into designing materials with desired properties for specific applications (Sah et al., 2014).

Eigenschaften

IUPAC Name |

4-(3-aminophenyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3S/c16-10-4-5-13(12(17)7-10)19-15-20-14(8-21-15)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPUMYODRGZLDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2715408.png)